molecular formula C13H18N2O3 B2471296 (S)-苄基 3-(羟甲基)哌嗪-1-羧酸酯 CAS No. 930837-02-8

(S)-苄基 3-(羟甲基)哌嗪-1-羧酸酯

货号 B2471296
CAS 编号: 930837-02-8
分子量: 250.298
InChI 键: WYLJXEXNZWQHBJ-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 930837-02-8 . It has a molecular formula of C13H18N2O3 .


Molecular Structure Analysis

The InChI Code for “(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” is 1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” has a molecular weight of 250.3 .

科学研究应用

芳基哌嗪衍生物的 N-脱烷基化

芳基哌嗪衍生物,包括与 (S)-苄基 3-(羟甲基)哌嗪-1-羧酸酯类似的衍生物,已在临床上应用,主要用于治疗抑郁症、精神病或焦虑症。它们会进行广泛的代谢,包括 CYP3A4 依赖的 N-脱烷基化,形成 1-芳基哌嗪,后者具有多种与血清素受体相关的效应。本综述重点介绍了这些代谢物的处置、代谢和潜在药理作用 (Caccia, 2007)

马科西酮在结核病治疗中的开发

马科西酮是一种哌嗪-苯并噻嗪酮衍生物,目前正在进行结核病 (TB) 治疗的临床研究。该综述总结了导致其开发的发现,包括其靶标 DprE1 的鉴定,该靶标参与分枝杆菌细胞壁合成。这突出了哌嗪衍生物在开发更有效的结核病药物方案中的潜在治疗应用 (Makarov & Mikušová, 2020)

哌嗪衍生物的治疗用途

哌嗪及其衍生物在药物设计中具有重要意义,存在于各种具有治疗用途的药物中,从抗精神病药到抗癌药和抗病毒药。本专利综述描述了哌嗪衍生物的分子设计,展示了它们作为药效基团的灵活性,用于发现针对各种疾病的类药物元素 (Rathi 等人,2016)

哌嗪衍生物的抗焦虑样活性

一种新型的 N-环烷基-N-苯甲酰哌嗪衍生物表现出显着的抗焦虑样活性,而不影响运动活动或运动协调。这表明哌嗪结构的修饰可以为抗焦虑药物带来有希望的先导化合物 (Strub 等人,2016)

沙拉卡替尼代谢的 LC-MS/MS 研究

沙拉卡替尼是一种具有 N-甲基哌嗪基团的药物,会进行代谢形成反应性中间体。本研究说明了了解 (S)-苄基 3-(羟甲基)哌嗪-1-羧酸酯等化合物的代谢对于识别潜在副作用和指导更安全药物的开发的重要性 (Attwa 等人,2018)

安全和危害

The safety information available indicates that this compound should be handled with caution. The signal word is "Warning" . Specific hazard statements and precautionary statements were not available in the search results.

属性

IUPAC Name

benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJXEXNZWQHBJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a flame dried flask under an inert atmosphere containing potassium tert-butoxide (12.18 g, 108.58 mmol) and water (900 mg, 50.00 mmol) at 0° C. is added (+/-)-tetrahydro-3-oxo-3 H-oxazolo(3,4-a)pyrazin-7(1 H)-carboxylic acid phenylmethylester (Step 3, 10.00 g, 36.19 mmol). The reaction is warmed to ambient temperature, stirred for 2 hours, cooled to 0° C., acidified to pH=2 with conc. HCl, adjusted to pH=9 with 1N NaOH, and extracted with methylene chloride (2×100 mL). The organic extracts are combined, dried over Na2SO4, concentrated in vacuo, and chromatographed on silica gel (230-400 mesh, 250 mL), eluting with chloroform/methanol (95/5). The appropriate fractions are combined (Rf =0.13, TLC, chloroform/methanol, 90/10) and concentrated in vacuo to give the title compound, NMR (CDCl3) 7.34-7.25, 5.09, 3.95, 3.55-3.53, 3.41, 3.34, 2.92, 2.72-2.70.
Quantity
12.18 g
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。